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Compound of Interest

Compound Name: Ethoxymethanol

Cat. No.: B161747 Get Quote

A guide for researchers, scientists, and drug development professionals on the spectroscopic

characteristics of ethoxymethanol, with a comparative analysis of methoxymethanol and 2-

ethoxyethanol, supported by experimental data and detailed methodologies.

Introduction
Ethoxymethanol (CH₃CH₂OCH₂OH) is a simple hemiacetal ether of interest in various

chemical and pharmaceutical contexts. Its characterization is crucial for quality control, reaction

monitoring, and metabolic studies. Due to the limited availability of direct spectroscopic data for

ethoxymethanol, this guide provides a comparative analysis with two closely related and

structurally similar compounds: its lower homolog, methoxymethanol (CH₃OCH₂OH), and its

structural isomer, 2-ethoxyethanol (CH₃CH₂OCH₂CH₂OH). Understanding the spectroscopic

signatures of these alternatives provides a valuable framework for the analysis and

identification of ethoxymethanol.

This guide presents a summary of nuclear magnetic resonance (NMR), infrared (IR)

spectroscopy, and mass spectrometry (MS) data for methoxymethanol and 2-ethoxyethanol.

Detailed experimental protocols are provided to facilitate the replication of these analyses.

Data Presentation: Spectroscopic Comparison
The following tables summarize the key spectroscopic data for methoxymethanol and 2-

ethoxyethanol.
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Table 1: ¹H NMR Spectroscopic Data
Compound Proton (¹H)

Chemical Shift (δ,
ppm)

Multiplicity

Methoxymethanol -OCH₃ ~3.4 Singlet

-OCH₂O- ~4.7 Singlet

-OH Variable Singlet (broad)

2-Ethoxyethanol -CH₃ 1.22 Triplet

-OCH₂CH₃ 3.55 Quartet

-OCH₂CH₂OH 3.55 Triplet

-CH₂OH 3.72 Triplet

-OH 2.70 Singlet (broad)[1]

Table 2: ¹³C NMR Spectroscopic Data
Compound Carbon (¹³C) Chemical Shift (δ, ppm)

Methoxymethanol -OCH₃ ~55

-OCH₂O- ~89

2-Ethoxyethanol -CH₃ 15.1

-OCH₂CH₃ 66.7

-OCH₂CH₂OH 61.7

-CH₂OH 72.6

Table 3: Infrared (IR) Spectroscopy Data
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Compound Functional Group
Absorption Band
(cm⁻¹)

Intensity

Methoxymethanol O-H Stretch 3631, 3641[2][3] Strong, broad

C-H Stretch ~2950 Strong

C-O Stretch 576 (COC bend)[2][3] Strong

2-Ethoxyethanol O-H Stretch ~3400 Strong, broad

C-H Stretch ~2900-3000 Strong

C-O Stretch ~1100-1150 Strong

Table 4: Mass Spectrometry (MS) Data
Compound Molecular Ion (M⁺) m/z Key Fragment Ions (m/z)

Methoxymethanol 62 61, 45, 31

2-Ethoxyethanol 90 75, 59, 45, 31

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and identify the different proton and carbon

environments in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g.,

CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical

shift calibration (δ = 0.00 ppm).
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¹H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled single-pulse experiment.

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the TMS reference signal.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling

constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic

vibrational frequencies.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
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Sample Preparation:

Liquid Samples: A small drop of the neat liquid is placed between two salt plates (e.g., NaCl

or KBr) to form a thin film.

Solid Samples: The solid can be ground with KBr powder and pressed into a pellet, or a mull

can be prepared by grinding the solid with a mulling agent (e.g., Nujol) and placing the paste

between salt plates.

Data Acquisition:

Record a background spectrum of the empty sample holder (or salt plates).

Place the prepared sample in the spectrometer.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

The instrument software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

Identify the characteristic absorption bands corresponding to specific functional groups (e.g.,

O-H, C-H, C-O).

Note the position (wavenumber), intensity (strong, medium, weak), and shape (broad, sharp)

of the absorption bands.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation.

Sample Introduction:
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GC-MS: The sample is injected into the gas chromatograph, where it is vaporized and

separated from other components. The separated components then enter the mass

spectrometer.

Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion

source.

Ionization:

Electron Ionization (EI): The sample molecules are bombarded with a high-energy electron

beam (typically 70 eV), causing ionization and fragmentation.

Data Acquisition:

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

A mass spectrum is generated, which is a plot of ion intensity versus m/z.

Data Analysis:

Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the

compound.

Analyze the fragmentation pattern, which provides information about the structure of the

molecule. Common fragmentation pathways for alcohols include alpha-cleavage and

dehydration.

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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